molecular formula C10H7Cl2NO B1624998 2,6-Dichloroquinoline-3-methanol CAS No. 1017429-35-4

2,6-Dichloroquinoline-3-methanol

Cat. No. B1624998
M. Wt: 228.07 g/mol
InChI Key: RGVUMJRZROPQIV-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline-3-methanol is a chemical compound with the empirical formula C10H7Cl2NO . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

2,6-Dichloroquinoline-3-methanol contains a total of 22 bonds; 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .


Physical And Chemical Properties Analysis

2,6-Dichloroquinoline-3-methanol is a solid substance . It has a molecular weight of 228.07 . The SMILES string for this compound is OCc1cc2cc(Cl)ccc2nc1Cl .

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes:

    • Methanol, a common solubilizing agent in biological and synthetic membranes, significantly impacts lipid dynamics. Methanol accelerates the mixing, transfer, and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, influencing the structure-function relationship of the bilayer, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
  • Antimalarial Compounds Synthesis:

    • Research on antimalarial compounds has led to the synthesis of various quinoline amino alcohols, demonstrating efficacy against P. berghei in mice. Such compounds highlight the potential of quinoline derivatives in medical applications (Lutz & Sanders, 1976).
  • Synthesis of N-Heterocycles:

    • Methanol has been used as a C1 source in the electrocatalytic synthesis of 2,3-dihydroquinazolin-4(1H)-one, a process that can proceed without external oxidants or bases. This highlights methanol's role in facilitating the synthesis of important N-heterocycles (Liu, Xu, & Wei, 2021).
  • Intermolecular Interactions in Quinolines:

    • Research on 2-chloro-3-quinolinyl methanol revealed the nature of Cl···Cl intermolecular interactions and how they correlate with the geometry and polar flattening effects, significant in understanding molecular interactions and design (Hathwar & Guru Row, 2010).
  • Selective Fluorescent Chemosensors:

    • 8-Hydroxyquinoline-based chemosensors in aqueous methanol solutions have shown selective fluorescence enhancement for Cd(2+), emphasizing the role of quinoline derivatives in developing sensitive detection tools for specific metal ions (Tang et al., 2008).
  • Mechanistic Studies in Organic Reactions:

    • The role of methanol as a solvent has been studied in various copper-catalyzed oxidative coupling reactions, highlighting how solvent choice can influence reaction pathways and the stabilization of reaction intermediates (Boess et al., 2011).

Safety And Hazards

The safety information available indicates that 2,6-Dichloroquinoline-3-methanol is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318 . Precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

(2,6-dichloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUMJRZROPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443441
Record name 2,6-Dichloroquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroquinoline-3-methanol

CAS RN

1017429-35-4
Record name 2,6-Dichloroquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1017429-35-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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